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molecular formula C6H8O3 B046945 3-Acetyl(2,3-13C2)oxolan-2-one CAS No. 84508-47-4

3-Acetyl(2,3-13C2)oxolan-2-one

Cat. No. B046945
M. Wt: 132.1 g/mol
InChI Key: OMQHDIHZSDEIFH-WMPIHMMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05416224

Procedure details

Two reactions were carried out in accordance with the process of the invention using valeraldehyde. For one reaction (Example VI) 3-acetyl-dihydro-2(3H)-furanone was used and for the second reaction (Example VII) 3-acetyl-5-n-butyldihydro-2(3H)-furanone was employed. Both reactions used sodium hydroxide with toluene as the diluent and the reactants were present in essentially equimolar amounts. 3-Pentylidene-dihydro-2(3H)-furanone (86°-104° C. at 0.1 mm/Hg) and 3-pentylidene-5-n-butyldihydro-2(3H)-furanone (110°-131° C. at 0.01 mm/Hg) were obtained from the respective reactions. Proton nuclear magnetic resonance spectra for the products were as follows: 3-Pentylidene-dihydro-2(3H)-furanone: 1HNMR (CDCl3) δ6.7 (m, 0.93H), 6.26 (m, 0.07H), 4.4 (t, 2H), 2.9 (m, 2H) 2.22 (m, 2H), 1.4 (m, 4H), 0.9 (t, 3H). 3-Pentylidene-5-n-butyldihydro-2(3H)-furanone: 1HNMR (CDCl3) δ6.7 (tt, 0.4H), 6.2 (tt, 0.6H), 4.45 (m, 1H) 3.1-1.5 complex multiplets, 14H), 0.9 (two superimposed triplets, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-acetyl-5-n-butyldihydro-2(3H)-furanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3]CC.[C:7]([CH:10]1[CH2:14][CH2:13][O:12][C:11]1=[O:15])(=O)[CH3:8].[C:16]([CH:19]1[CH2:23][CH:22]([CH2:24][CH2:25][CH2:26][CH3:27])[O:21][C:20]1=[O:28])(=O)[CH3:17].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH:7](=[C:10]1[CH2:14][CH2:13][O:12][C:11]1=[O:15])[CH2:8][CH2:1][CH2:2][CH3:3].[CH:16](=[C:19]1[CH2:23][CH:22]([CH2:24][CH2:25][CH2:26][CH3:27])[O:21][C:20]1=[O:28])[CH2:17][CH2:1][CH2:2][CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(OCC1)=O
Step Three
Name
3-acetyl-5-n-butyldihydro-2(3H)-furanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(OC(C1)CCCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)=C1C(OCC1)=O
Name
Type
product
Smiles
C(CCCC)=C1C(OC(C1)CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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